

# Technical Guide: Properties of FL118-C3-O-C-amide-C-NH2-d5

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## Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2-d5

Cat. No.: B12370125

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Disclaimer: Publicly available experimental data for the deuterated molecule **FL118-C3-O-C-amide-C-NH2-d5** is limited. This guide provides a comprehensive overview of the parent compound, FL118, as a proxy to infer the likely properties and experimental context of its deuterated derivative. The information presented herein is intended for research, scientific, and drug development professionals.

## Introduction

FL118 is a novel, water-insoluble, small molecule and a camptothecin analog with potent anticancer activity. It has been shown to overcome drug resistance and exhibits a unique mechanism of action that is independent of p53 status. The molecule designated as **FL118-C3-O-C-amide-C-NH2-d5** is a deuterated derivative of FL118, likely functionalized with a linker for conjugation, for example, in antibody-drug conjugates (ADCs). The incorporation of deuterium is a common strategy in drug development to improve pharmacokinetic properties, such as increasing metabolic stability.

## Core Properties of FL118

### Mechanism of Action

FL118 exerts its anticancer effects through a multi-faceted approach:

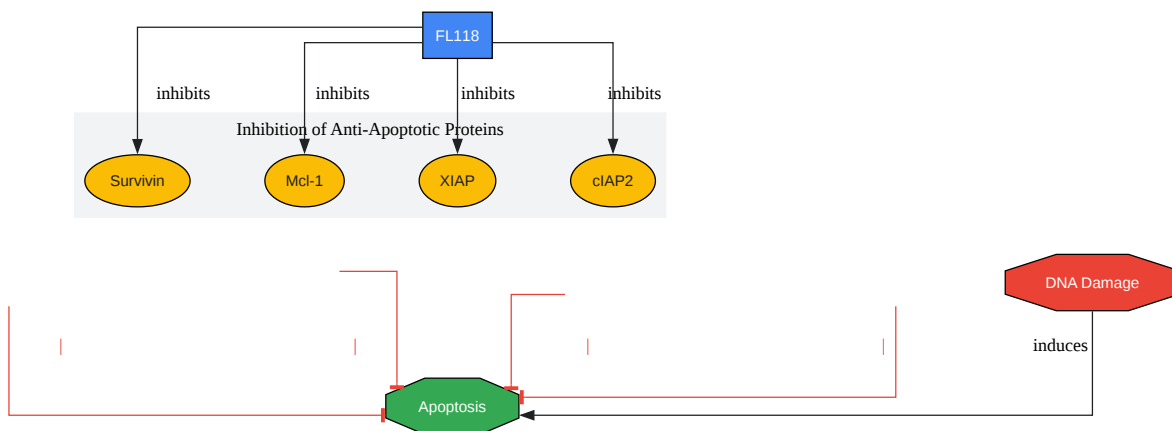
- **Inhibition of Anti-Apoptotic Proteins:** FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.<sup>[1][2][3][4]</sup> This inhibition

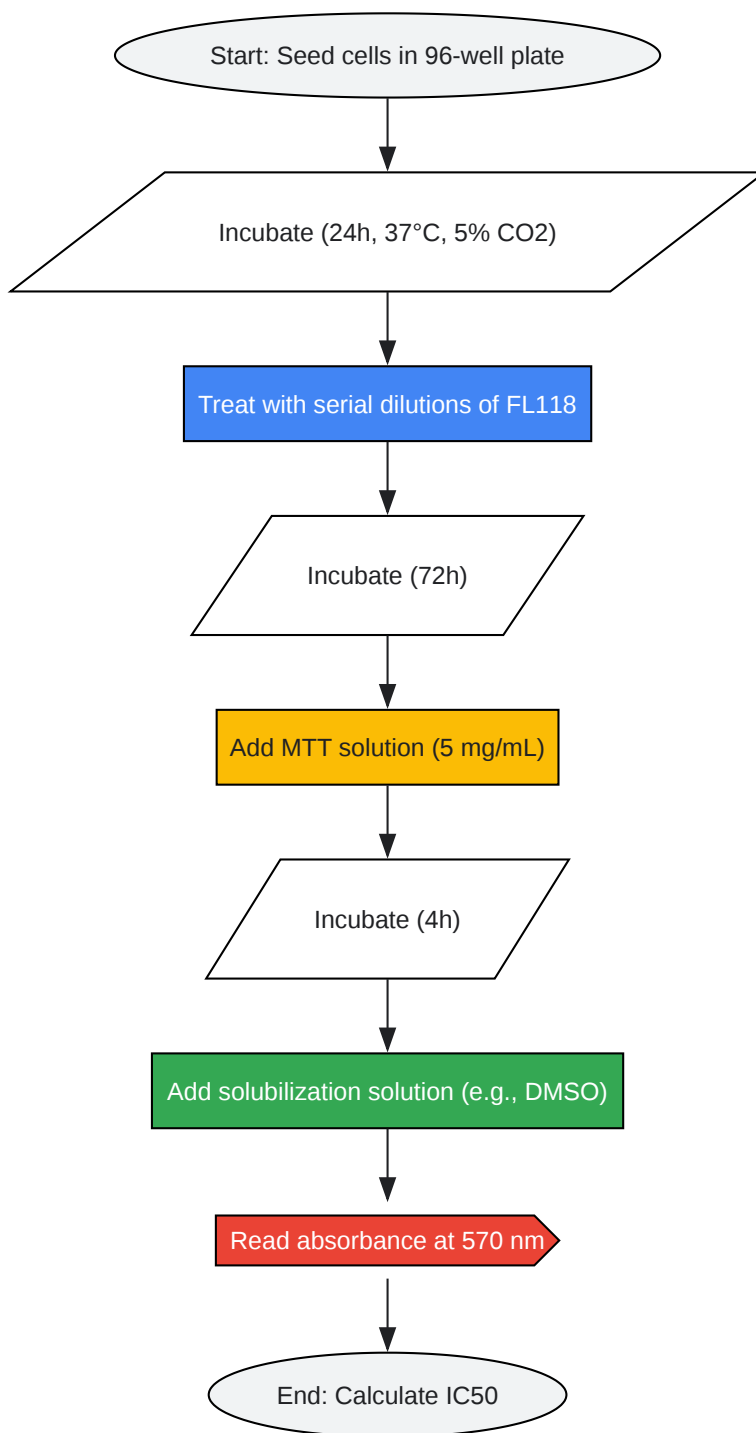
occurs in a p53-independent manner, making FL118 effective against a broad range of cancers, including those with p53 mutations.[1][5]

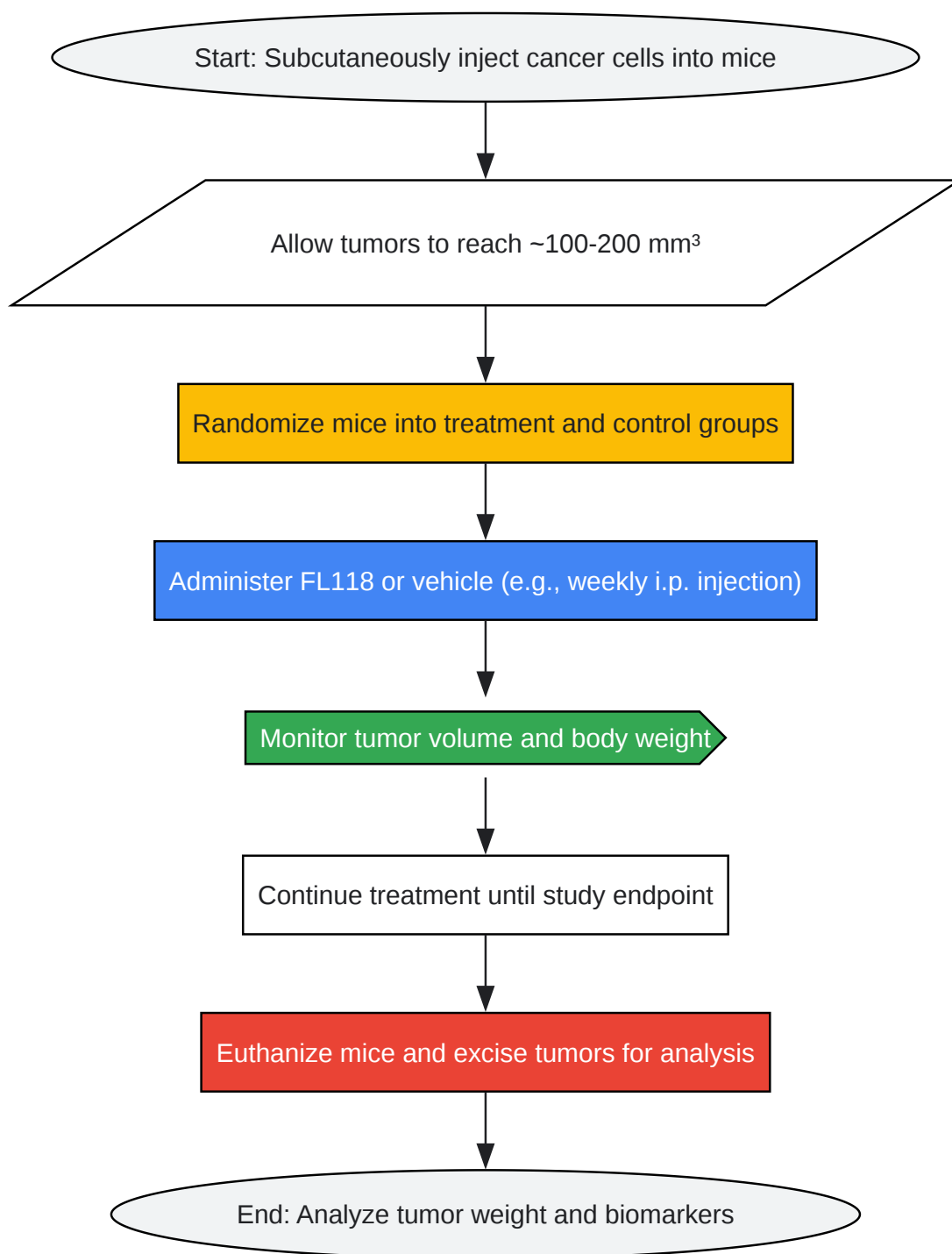
- **Induction of Apoptosis:** By downregulating anti-apoptotic proteins, FL118 promotes programmed cell death (apoptosis) in cancer cells.[5]
- **DNA Damage:** FL118 can induce DNA damage, further contributing to its cytotoxic effects.[6]
- **Overcoming Drug Resistance:** Unlike other camptothecin analogs such as irinotecan and topotecan, FL118 is not a substrate for the ABCG2 efflux pump, allowing it to overcome a common mechanism of drug resistance in cancer cells.[6]

## Signaling Pathway

The primary signaling pathway affected by FL118 involves the downregulation of key survival proteins, leading to the activation of the apoptotic cascade.







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